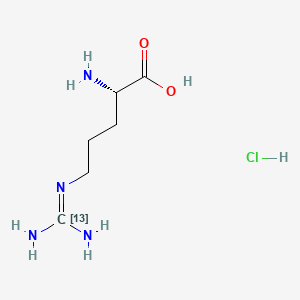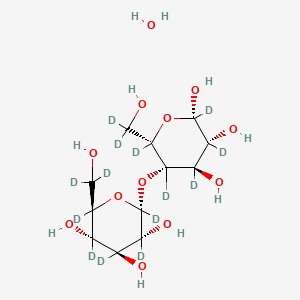
Plk1/brd4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plk1/brd4-IN-1 is a dual inhibitor targeting Polo-like kinase 1 (Plk1) and Bromodomain-containing protein 4 (Brd4). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, while Bromodomain-containing protein 4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. The dual inhibition of these proteins has shown potential in cancer therapy, particularly in targeting tumors with high expression of Plk1 and Brd4 .
Preparation Methods
The synthesis of Plk1/brd4-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of a kinase inhibitor scaffold with a bromodomain-binding moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Plk1/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups .
Scientific Research Applications
Plk1/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Plk1 and Brd4 and their roles in cellular processes. In biology, it is utilized to investigate the effects of dual inhibition on cell cycle regulation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high levels of Plk1 and Brd4 . Additionally, it has applications in industry for the development of new cancer therapies and drug discovery .
Mechanism of Action
Plk1/brd4-IN-1 exerts its effects by binding to the active sites of Polo-like kinase 1 and Bromodomain-containing protein 4. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis. Simultaneously, the inhibition of Brd4 disrupts the transcription of several proliferation-related oncogenes, further enhancing the anti-tumor effects . The molecular targets and pathways involved include the cell cycle regulation pathway and the gene expression regulation pathway .
Comparison with Similar Compounds
Plk1/brd4-IN-1 is unique in its dual inhibition of both Plk1 and Brd4. Similar compounds include BI-2536, which is a selective Plk1 inhibitor, and JQ1, which is a selective Brd4 inhibitor . The dual inhibition approach of this compound offers a synergistic effect, making it more effective in targeting tumors with high expression of both Plk1 and Brd4 compared to single-target inhibitors .
Properties
Molecular Formula |
C31H43N9O2 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1 |
InChI Key |
QUMCIHKVKQYNPA-RUZDIDTESA-N |
Isomeric SMILES |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
Canonical SMILES |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

